1-((2-Nitrophenyl)sulfonyl)indoline

Overview

Description

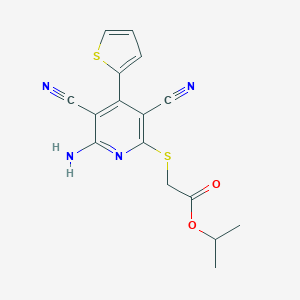

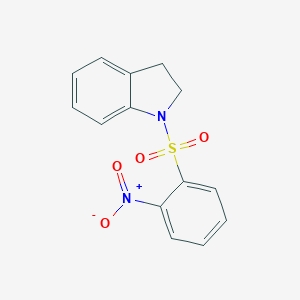

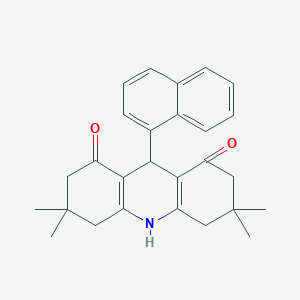

“1-((2-Nitrophenyl)sulfonyl)indoline” is a chemical compound with the molecular formula C14H12N2O4S . It has an average mass of 304.321 Da and a mono-isotopic mass of 304.051788 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available sources .Scientific Research Applications

Kinetic Resolution of Indolines

The compound has been used in the kinetic resolution of 2-substituted indolines using an atropisomeric organocatalyst. This process is critical for stereodiscrimination and enables facile deprotection of sulfonamide products (Murray et al., 2017).

Synthesis of N-allyl- and N-acyl-2-vinylindoline

1-((2-Nitrophenyl)sulfonyl)indoline derivatives have been synthesized in reactions with N-isopropylpiperidine, leading to various N-allyl-, N-propenyl-, or N-acetyl derivatives (Mazgarova & Gataullin, 2014).

Polysubstituted Indoles Synthesis

This compound participates in copper-catalyzed reactions involving 2-ethynylaniline and sulfonyl azide, yielding functionalized indoles. These indoles have shown potential as inhibitors in biological screenings (Chen, Zheng, & Wu, 2011).

Novel Synthesis Pathways

It is used in the synthesis of 3-substituted-2-nitroindoles and facilitates novel isoxazolo[5,4-b]indole formation through 1,3-dipolar cycloaddition reactions (Pelkey, Barden, & Gribble, 1999).

Indoline Derivatives Production

This compound is integral in synthesizing 2-sulfonyliminoindolines, offering a new route to indoline derivatives characterized by mild reaction conditions and wide substrate scope (Yoo & Chang, 2008).

Conjugate Addition of Indoles

This compound acts as a precursor in the conjugate addition of indoles to nitroalkenes, yielding nitro indoles in good yield. This method offers an effective alternative to classical approaches (Palmieri, Petrini, & Torregiani, 2007).

One-Pot Synthesis of Indolines

A one-pot synthesis method of 2-(N-sulfonylimino)indolines has been developed, combining multicomponent reactions and C–N coupling, which are useful in pharmaceutical applications (Jin et al., 2011).

Polycyclic Sulfonyl Indolines Synthesis

This compound is utilized in the synthesis of novel polycyclic sulfonyl indolines through formal [2 + 2 + 1] cyclization reactions, involving the formation of multiple bonds in a single step (Lu et al., 2019).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-((2-nitrophenyl)sulfonyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit the activity of certain enzymes and proteins through hydrogen bonding . This interaction can lead to changes in the function of these targets, potentially contributing to the compound’s biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects at the molecular and cellular levels.

properties

IUPAC Name |

1-(2-nitrophenyl)sulfonyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-16(18)13-7-3-4-8-14(13)21(19,20)15-10-9-11-5-1-2-6-12(11)15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZCYSLFLGOGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(4-methoxyphenyl)amine](/img/structure/B378159.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B378161.png)

![N-[4-({[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378166.png)

![1,1-Dichloro-1a-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378167.png)

![5-(2-iodophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378172.png)

![5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine](/img/structure/B378173.png)

![N-(4-iodophenyl)-N-({2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}methylene)amine](/img/structure/B378175.png)

![N-{4-[(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}cyclohexyl)amino]phenyl}acetamide](/img/structure/B378176.png)

![8-Tert-butyl-1-(4-methoxyphenyl)-4-[(4-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378179.png)

![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(3-pyridinyl)acrylonitrile](/img/structure/B378181.png)